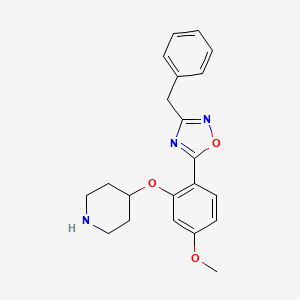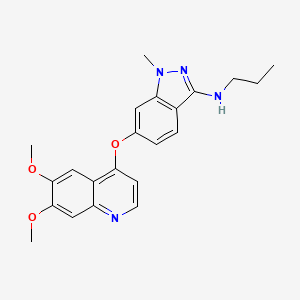
6-(6,7-dimethoxyquinolin-4-yloxy)-1-methyl-N-propyl-1H-indazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-propylindazol-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline moiety, which is known for its biological activity, and an indazole ring, which is often found in pharmacologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-propylindazol-3-amine typically involves multiple steps, starting with the preparation of the quinoline and indazole intermediates. One common method involves the reaction of 6,7-dimethoxyquinoline with an appropriate halogenated precursor to introduce the oxy group. This is followed by the formation of the indazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of catalysts and specific reaction conditions to enhance the efficiency of each step. The process may also involve purification techniques such as recrystallization and chromatography to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-propylindazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, leading to structurally diverse compounds .
Applications De Recherche Scientifique
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-propylindazol-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-propylindazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline: This compound shares the quinoline moiety and has similar biological activity.
N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide: Another compound with a quinoline moiety, used in similar research applications.
Uniqueness
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-propylindazol-3-amine is unique due to its specific combination of the quinoline and indazole rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C22H24N4O3 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
6-(6,7-dimethoxyquinolin-4-yl)oxy-1-methyl-N-propylindazol-3-amine |
InChI |
InChI=1S/C22H24N4O3/c1-5-9-24-22-15-7-6-14(11-18(15)26(2)25-22)29-19-8-10-23-17-13-21(28-4)20(27-3)12-16(17)19/h6-8,10-13H,5,9H2,1-4H3,(H,24,25) |
Clé InChI |
MMLCFXQGQIBEIM-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=NN(C2=C1C=CC(=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


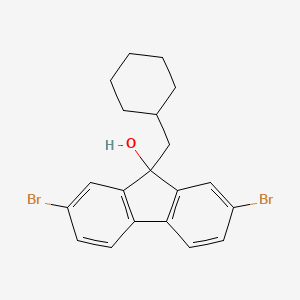
![6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13881700.png)


![{1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde](/img/structure/B13881726.png)

![2-[(3-Fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13881735.png)
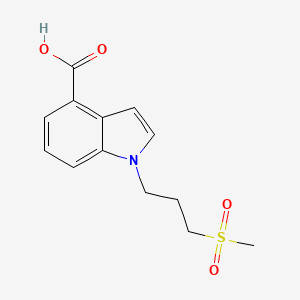
![2-[(2-Chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]ethanol](/img/structure/B13881745.png)
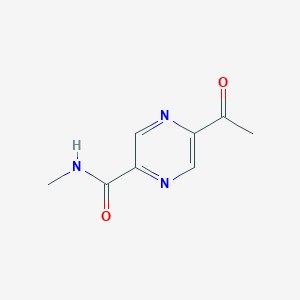
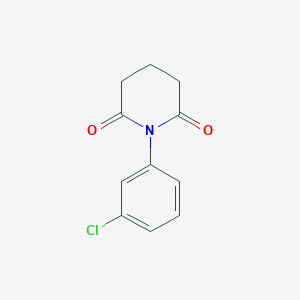
![4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide](/img/structure/B13881760.png)
![N-[5-methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13881761.png)
